molecular formula C7H15LiO B14581393 lithium;2-ethoxypentane CAS No. 61328-53-8

lithium;2-ethoxypentane

Cat. No.: B14581393
CAS No.: 61328-53-8
M. Wt: 122.2 g/mol
InChI Key: LSPPTKAPOHWXNO-UHFFFAOYSA-N
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Description

Lithium;2-ethoxypentane is an organic compound with the molecular formula C7H16O. It is also known by other names such as sec-Amyl ethyl ether, Pentane, 2-ethoxy-, Ethyl 1-methylbutyl ether, and Ethyl 2-pentyl ether . This compound is characterized by the presence of an ether functional group, which consists of an oxygen atom connected to two alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-ethoxypentane typically involves the reaction of 2-pentanol with ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-pentanol is replaced by an ethoxy group from ethyl iodide .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes that optimize reaction conditions such as temperature, pressure, and reactant concentrations. These methods often employ catalysts to enhance reaction rates and yield. The use of advanced separation techniques like distillation and chromatography ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-ethoxypentane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), Acids (e.g., hydrochloric acid)

Major Products Formed

    Oxidation: Aldehydes, Ketones

    Reduction: Alcohols

    Substitution: Halogenated ethers, Alkylated ethers

Mechanism of Action

The mechanism of action of lithium;2-ethoxypentane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;2-ethoxypentane is unique due to its specific combination of an ethoxy group and a pentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and solubility characteristics are required .

Properties

CAS No.

61328-53-8

Molecular Formula

C7H15LiO

Molecular Weight

122.2 g/mol

IUPAC Name

lithium;2-ethoxypentane

InChI

InChI=1S/C7H15O.Li/c1-4-6-7(3)8-5-2;/h7H,1,4-6H2,2-3H3;/q-1;+1

InChI Key

LSPPTKAPOHWXNO-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCOC(C)CC[CH2-]

Origin of Product

United States

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